Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
CAS No.:
Cat. No.: VC17707153
Molecular Formula: C10H16O5
Molecular Weight: 216.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O5 |
|---|---|
| Molecular Weight | 216.23 g/mol |
| IUPAC Name | methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
| Standard InChI | InChI=1S/C10H16O5/c1-9(8(11)13-3)10(15-9)4-5-14-6-7(10)12-2/h7H,4-6H2,1-3H3 |
| Standard InChI Key | CNPGQUWDZVLWBA-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2(O1)CCOCC2OC)C(=O)OC |
Introduction
Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both methoxy and ester functional groups. This compound falls under the category of dioxaspiro compounds, known for their spirocyclic framework containing dioxolane units. The presence of these structural features makes it a subject of interest in various fields, including organic chemistry and medicinal applications.
Synthesis
The synthesis of Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves several key steps:
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Starting Materials: The synthesis often begins with dihydrofuran derivatives.
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Reaction Conditions: The reaction involves methanol in the presence of an acid catalyst, leading to cyclization and esterification reactions.
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Optimization: Industrial production may utilize continuous flow reactors to enhance efficiency and scalability, along with advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions
Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo several types of chemical reactions, including hydrolysis, esterification, and reactions involving the methoxy group. The specific conditions for these reactions vary based on the desired products and reagents used.
Biological Activities and Applications
The compound's mechanism of action involves interaction with biological targets at the molecular level, potentially modulating enzymatic activity or receptor functions. This makes it a candidate for further research in medicinal chemistry, particularly in drug development and therapeutic applications.
Potential Applications:
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Medicinal Chemistry: Potential for drug development due to its ability to interact with biological targets.
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Organic Synthesis: Useful in synthesizing derivatives with enhanced biological activity or novel properties.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate | C8H12O4 | 172.18 g/mol |
| Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | C10H16O4 | 214.26 g/mol |
| Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | C10H16O5 | 216.23 g/mol |
This comparison highlights the structural and molecular weight differences among these compounds, which can influence their chemical properties and biological activities.
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